molecular formula C18H16ClN5O B5619923 2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide

2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide

Cat. No. B5619923
M. Wt: 353.8 g/mol
InChI Key: QXHBMKJADYHQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine and related derivatives often involves multi-step reactions, starting from basic chemical precursors. In one study, a series of pyrano[2,3-d]pyrimidine scaffolds were synthesized, showing the versatility of pyrimidine synthesis in producing a wide range of chemical structures with varying substituents and functional groups (El‐Sayed et al., 2021). Another example includes the synthesis of 4-(anilino)pyrrole-2-carboxamides, indicating a method for developing compounds with potential biological activities (Wakabayashi et al., 2008).

Molecular Structure Analysis

Studies on pyrimidine derivatives often reveal their planar molecular structures and how substituents affect their electronic and spatial configurations. For instance, Trilleras et al. (2009) discussed the isostructural nature of certain pyrimidine derivatives, highlighting their planar structure and hydrogen bonding patterns (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to diverse functionalities. Steinlin and Vasella (2009) described acylation and 1,3-dipolar cycloaddition reactions involving pyrimidine derivatives, showcasing their chemical versatility (Steinlin & Vasella, 2009).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, environmental impact, and safety precautions related to the handling and disposal of the compound .

Future Directions

Future directions could include potential applications of the compound, further studies needed to understand its properties, and any modifications that could improve its effectiveness or safety .

properties

IUPAC Name

2-anilino-N-[(6-chloropyridin-3-yl)methyl]-N-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c1-24(12-13-7-8-16(19)20-9-13)17(25)14-10-21-18(22-11-14)23-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBMKJADYHQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.